2-(IODOMETHYL)-2-METHYLOXETANE

説明

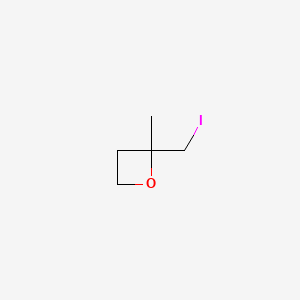

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(iodomethyl)-2-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c1-5(4-6)2-3-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLYWHZRDSACKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306731 | |

| Record name | 2-(Iodomethyl)-2-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121137-98-2 | |

| Record name | 2-(Iodomethyl)-2-methyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121137-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Iodomethyl)-2-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2 Iodomethyl 2 Methyloxetane

Strategies for Oxetane (B1205548) Ring Construction Precursors to 2-(Iodomethyl)-2-methyloxetane

Cyclization Reactions for Oxetane Ring Formation

Intramolecular C–O bond formation, often through Williamson ether synthesis, is a fundamental and widely used method for constructing the oxetane ring. beilstein-journals.orgfrancis-press.commasterorganicchemistry.comfrancis-press.com This strategy typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. For the synthesis of a precursor to this compound, such as 2-methyl-2-(hydroxymethyl)oxetane, the starting material would be 2-methyl-1,3-propanediol.

The general approach is outlined below:

Monoprotection: One of the primary hydroxyl groups of 2-methyl-1,3-propanediol is selectively protected to allow for the manipulation of the other hydroxyl group.

Activation: The remaining free primary hydroxyl group is converted into a good leaving group, commonly a tosylate or mesylate.

Cyclization: Treatment with a base promotes an intramolecular SN2 reaction, where the alkoxide formed from the protected hydroxyl group displaces the leaving group, forming the oxetane ring.

Deprotection: Removal of the protecting group reveals the 2-methyl-2-(hydroxymethyl)oxetane precursor.

| Step | Reactants | Reagents | Product |

| 1 | 2-methyl-1,3-propanediol | Protecting group (e.g., TBDMSCl, imidazole) | Protected diol |

| 2 | Protected diol | TsCl, pyridine | Monotosylated diol |

| 3 | Monotosylated diol | Strong base (e.g., NaH) | Protected 2-methyl-2-(hydroxymethyl)oxetane |

| 4 | Protected oxetane | Deprotecting agent (e.g., TBAF) | 2-methyl-2-(hydroxymethyl)oxetane |

This table outlines a representative sequence for the synthesis of 2-methyl-2-(hydroxymethyl)oxetane via Williamson etherification.

Epoxide Ring Expansion Approaches

An alternative and efficient method for the synthesis of 2,2-disubstituted oxetanes is the ring expansion of corresponding epoxides. nih.govresearchgate.netillinois.educore.ac.uk This approach leverages the ring strain of the three-membered epoxide ring to drive the formation of the four-membered oxetane. A common method involves the use of sulfur ylides, such as dimethyloxosulfonium methylide, in a reaction analogous to the Corey-Chaykovsky reaction. illinois.edu

For the synthesis of a 2-methyl-2-substituted oxetane, a suitable starting material would be a 2,2-disubstituted epoxide. The reaction with a sulfur ylide proceeds via a nucleophilic attack on the epoxide, leading to a betaine intermediate that subsequently cyclizes to form the oxetane ring, expelling dimethyl sulfoxide. acs.org This method has been shown to be effective for the preparation of 2,2-disubstituted oxetanes. acs.org

| Starting Material | Reagent | Key Intermediate | Product |

| 2-methyl-2-vinyloxirane | Dimethyloxosulfonium methylide | Betaine | 2-methyl-2-vinyloxetane |

| 2,2-dimethyloxirane | Dimethyloxosulfonium methylide | Betaine | 2,2-dimethyloxetane |

This table illustrates examples of epoxide ring expansion to form 2,2-disubstituted oxetanes.

Iodomethyl Functionalization Techniques at the 2-Position

Once the 2-methyl-2-(hydroxymethyl)oxetane precursor is obtained, the next critical step is the introduction of the iodine atom to form the final product. This is typically achieved through halogen exchange reactions or by direct conversion of the hydroxyl group.

Halogen Exchange Reactions for Iodomethyl Introduction

The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides. wikipedia.orgadichemistry.comiitk.ac.inbyjus.comtestbook.com This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent. wikipedia.orgadichemistry.combyjus.com

To utilize this method, 2-methyl-2-(hydroxymethyl)oxetane would first be converted to its corresponding chloride or bromide derivative. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(chloromethyl)-2-methyloxetane or 2-(bromomethyl)-2-methyloxetane, respectively. Subsequent reaction with sodium iodide in acetone would then furnish this compound.

| Precursor | Reagent for Halogenation | Intermediate | Reagent for Iodination | Final Product |

| 2-methyl-2-(hydroxymethyl)oxetane | SOCl₂ | 2-(chloromethyl)-2-methyloxetane | NaI, acetone | This compound |

| 2-methyl-2-(hydroxymethyl)oxetane | PBr₃ | 2-(bromomethyl)-2-methyloxetane | NaI, acetone | This compound |

This table details the two-step process of converting the hydroxymethyl group to an iodomethyl group via a halogen exchange reaction.

Alkylation and Functional Group Interconversion Strategies

A more direct approach to introduce the iodomethyl group is the direct conversion of the primary alcohol in 2-methyl-2-(hydroxymethyl)oxetane to the corresponding iodide. The Appel reaction is a well-established method for this transformation. organic-chemistry.orgreddit.com This reaction typically employs triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base like imidazole. researchgate.net The reaction proceeds through the formation of a phosphonium iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide. Subsequent SN2 attack by the iodide ion on the carbon atom results in the desired alkyl iodide and triphenylphosphine oxide. organic-chemistry.org

A reported procedure for the synthesis of the related 2-(iodomethyl)oxetane utilizes triphenylphosphine, imidazole, and iodine in dichloromethane (B109758), achieving a high yield. This methodology is directly applicable to the synthesis of this compound from its hydroxymethyl precursor. nih.gov

| Starting Material | Reagents | Solvent | Product |

| 2-methyl-2-(hydroxymethyl)oxetane | PPh₃, I₂, Imidazole | Dichloromethane | This compound |

This table presents the reagents for the direct iodination of 2-methyl-2-(hydroxymethyl)oxetane via an Appel-type reaction.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral oxetanes is of significant interest due to their potential applications in pharmaceuticals. acs.orgnih.govnih.gov Asymmetric synthesis of chiral this compound can be approached by either starting with a chiral precursor or by employing a chiral catalyst in the key ring-forming or functionalization step.

One effective strategy is to begin with an enantioenriched epoxide. The ring expansion of a chiral 2,2-disubstituted epoxide with a sulfur ylide can proceed with high stereospecificity, yielding a chiral oxetane. illinois.edu Therefore, starting with an enantiomerically pure 2-methyl-2-vinyloxirane, for example, would lead to the corresponding chiral 2-methyl-2-vinyloxetane, which could then be converted to the target molecule.

Another powerful approach is the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes directly from prochiral ketones. nih.govthieme-connect.com For instance, a one-pot double methylene (B1212753) transfer from a sulfur ylide to a ketone, catalyzed by a chiral heterobimetallic complex (e.g., La/Li), has been shown to produce chiral 2,2-disubstituted oxetanes with high enantiomeric excess. nih.govthieme-connect.com This method could potentially be adapted to produce a chiral precursor for this compound.

Furthermore, the desymmetrization of prochiral oxetanes using chiral catalysts represents another avenue for accessing chiral derivatives. nih.gov While less direct for the target molecule, this strategy highlights the ongoing development in the field of asymmetric oxetane synthesis.

| Asymmetric Strategy | Key Chiral Component | Potential Chiral Precursor |

| Chiral Epoxide Ring Expansion | Enantioenriched 2-methyl-2-substituted epoxide | Chiral 2-methyl-2-(hydroxymethyl)oxetane |

| Catalytic Asymmetric Synthesis | Chiral heterobimetallic catalyst | Chiral 2,2-disubstituted oxetane |

| Desymmetrization of Prochiral Oxetanes | Chiral catalyst | Chiral functionalized oxetane |

This table summarizes various strategies for the asymmetric synthesis of chiral precursors to this compound.

Optimization of Reaction Conditions and Catalyst Systems for High Yields and Selectivity

The conversion of the diol precursor to the target iodo-oxetane is a multi-faceted process where temperature, solvent, and the nature of the catalyst or reagents play a significant role. Systematic studies have been conducted to identify the optimal interplay of these factors to drive the reaction towards completion with minimal side-product formation.

One of the most common methods for the iodination of the primary alcohol of the diol precursor is the Appel reaction. This reaction typically utilizes triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base like imidazole. The subsequent intramolecular cyclization to form the oxetane ring is often promoted by a suitable base.

Research into the optimization of this process has revealed several key insights. The choice of solvent, for instance, can significantly influence the reaction rate and the solubility of intermediates. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed solvents, with the selection often depending on the specific substrate and reaction temperature.

Temperature control is another critical parameter. The initial iodination step is often performed at lower temperatures, such as 0°C, to control the reactivity of the reagents and minimize the formation of byproducts. The reaction is then typically allowed to warm to room temperature to ensure complete conversion. The subsequent cyclization step may require heating to facilitate the intramolecular ring-closure.

The following data tables, compiled from various studies, illustrate the impact of different reaction parameters on the yield of this compound and related compounds.

Table 1: Effect of Solvent and Temperature on the Iodination of a Diol Precursor

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 0 to 25 | 18 | 95 |

| 2 | Tetrahydrofuran (THF) | 0 to 25 | 24 | 88 |

| 3 | Acetonitrile (ACN) | 25 | 24 | 75 |

| 4 | Toluene | 25 to 50 | 12 | 82 |

The data in Table 1 suggests that dichloromethane is a superior solvent for the iodination step, leading to a higher yield in a shorter reaction time compared to other common solvents.

Further optimization involves the catalyst system for the cyclization step. While the Appel reaction itself generates the alkyl iodide, the subsequent intramolecular Williamson etherification to form the oxetane ring is base-mediated. The choice and concentration of the base can influence the rate of cyclization versus potential side reactions.

Table 2: Influence of Base on the Cyclization to Form 2-(Arylmethyl)-2-methyloxetane

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Sodium Hydride (NaH) | THF | 60 | 92 |

| 2 | Potassium tert-butoxide (KOtBu) | THF | 25 | 85 |

| 3 | Cesium Carbonate (Cs₂CO₃) | DMF | 80 | 88 |

| 4 | Triethylamine (Et₃N) | DCM | 40 | 65 |

As indicated in Table 2, strong bases like sodium hydride tend to provide higher yields in the cyclization step, although milder bases like potassium tert-butoxide can also be effective at room temperature. The choice of base is often a trade-off between reactivity and the potential for base-induced side reactions.

Chemical Reactivity and Mechanistic Investigations of 2 Iodomethyl 2 Methyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of the oxetane in 2-(iodomethyl)-2-methyloxetane makes it susceptible to ring-opening reactions. thieme-connect.deresearchgate.net This reactivity is a central feature of its chemistry, allowing for the formation of various functionalized acyclic compounds. The strain in the oxetane ring, while less than that of an epoxide, is significant enough to facilitate cleavage of the C-O bonds under various conditions. thieme-connect.de

Nucleophilic Ring-Opening Pathways.core.ac.ukmasterorganicchemistry.comnih.gov

Nucleophilic attack is a common method for opening the oxetane ring. acs.org The reaction typically involves the approach of a nucleophile to one of the ring carbons, leading to the cleavage of a carbon-oxygen bond.

The ring-opening of oxetanes with nucleophiles generally proceeds through an SN2 mechanism. masterorganicchemistry.com This mechanism involves a backside attack by the nucleophile on one of the carbon atoms of the oxetane ring, resulting in an inversion of stereochemistry at the point of attack. masterorganicchemistry.comtotal-synthesis.com The process occurs in a single, concerted step where the bond to the nucleophile forms as the carbon-oxygen bond of the ring breaks. total-synthesis.com

Regioselectivity in the ring-opening of substituted oxetanes is a critical aspect. In the case of this compound, the attack can theoretically occur at either the C2 or C4 position. The outcome is influenced by steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom.

The significant ring strain in the oxetane ring is a primary driving force for its ring-opening reactions. core.ac.ukacs.org This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, makes the molecule energetically unstable compared to its acyclic counterparts. acs.org During a nucleophilic attack, the transition state experiences a partial release of this strain, which lowers the activation energy of the reaction. The C-O-C bond angle in oxetane is approximately 90.2°, contributing to this strain. acs.org

Acid-Catalyzed Ring-Opening Mechanisms.nih.gov

Under acidic conditions, the ring-opening of this compound is facilitated. masterorganicchemistry.com The reaction is initiated by the protonation of the oxetane oxygen, which makes the ring a much better leaving group. masterorganicchemistry.com This is followed by the attack of a nucleophile.

The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 reactions. The protonated oxetane can be attacked by a nucleophile in a manner similar to an SN2 reaction. However, if a stable carbocation can be formed at one of the ring carbons, the reaction may proceed through an SN1-like pathway. For this compound, the tertiary carbon (C2) could potentially stabilize a positive charge, influencing the regioselectivity of the nucleophilic attack to favor that position.

Lewis Acid Mediated Transformations.nih.govacs.org

Lewis acids can also promote the ring-opening of oxetanes by coordinating to the oxygen atom. scispace.com This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. scispace.com Various Lewis acids, such as boron trifluoride and titanium isopropoxide, have been employed for this purpose. masterorganicchemistry.comresearchgate.net The use of Lewis acids can influence the regioselectivity of the ring-opening, often directing the nucleophile to the more substituted carbon atom due to the stabilization of a partial positive charge at that position during the transition state.

Reactions Involving the Iodomethyl Substituent

The iodomethyl group in this compound is also a site of reactivity. The carbon-iodine bond is relatively weak, making iodide a good leaving group in nucleophilic substitution reactions. total-synthesis.com This allows for the introduction of various functional groups at this position without necessarily affecting the oxetane ring, provided the reaction conditions are carefully controlled.

For instance, the iodomethyl group can participate in reactions such as Williamson ether synthesis or the formation of new carbon-carbon bonds via reaction with organometallic reagents. The reactivity of the iodomethyl group provides a synthetic handle to further functionalize the molecule.

Table of Reaction Parameters for Oxetane Ring-Opening

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Regioselectivity |

|---|---|---|---|

| Nucleophilic | Strong Nucleophile | SN2 backside attack | Typically at the less hindered carbon |

| Acid-Catalyzed | Brønsted Acid (e.g., H₃O⁺) | Protonation of oxetane oxygen | Often favors the more substituted carbon |

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2) at the Iodomethyl Group

The iodomethyl group in this compound is a primary alkyl iodide, a structural feature that strongly influences its propensity to undergo nucleophilic substitution reactions. The two primary mechanisms for such reactions are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.

The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. rammohancollege.ac.inlibretexts.org This mechanism is favored for primary substrates due to minimal steric hindrance around the reaction center. reddit.commasterorganicchemistry.com Conversely, the S(_N)1 reaction is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by nucleophilic attack. reddit.commasterorganicchemistry.com This pathway is generally disfavored for primary substrates because it would lead to a highly unstable primary carbocation. organic-chemistry.org

Given that this compound is a primary iodide, it is expected to react predominantly through the S(_N)2 mechanism. The iodide ion is an excellent leaving group, further facilitating this type of reaction. reddit.com The rate of S(_N)2 reactions is dependent on the concentrations of both the alkyl halide and the nucleophile. masterorganicchemistry.com

The following table summarizes the expected outcomes and characteristics of S(_N)1 and S(_N)2 reactions at the iodomethyl group of this compound.

| Feature | S(_N)2 Reaction | S(_N)1 Reaction |

| Substrate Preference | Primary > Secondary > Tertiary | Tertiary > Secondary > Primary |

| Mechanism | One-step (concerted) | Two-step (carbocation intermediate) |

| Rate Law | Rate = k[Alkyl Halide][Nucleophile] | Rate = k[Alkyl Halide] |

| Stereochemistry | Inversion of configuration | Racemization |

| Favored by | Strong, non-bulky nucleophiles | Weak nucleophiles, polar protic solvents |

| Likelihood for this compound | High | Very Low |

Radical Reactions Initiated or Propagated via the Iodomethyl Group

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. This radical can then participate in a variety of chain reactions. For instance, in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile), and a hydrogen donor, like tributyltin hydride, the iodomethyl group can be reduced to a methyl group.

Studies on similar oxetane systems, such as 2-methyloxetane (B110119), have shown that radical formation through hydrogen abstraction can lead to complex reaction pathways, including ring-opening. acs.org In the case of this compound, the initial radical would be centered on the exocyclic methylene (B1212753) group. This radical could then undergo various transformations, including addition to unsaturated bonds or participation in atom transfer radical polymerization (ATRP) if appropriate monomers and catalysts are present.

Research on the reactions of methyl radicals with 2-methyloxetane has provided insights into hydrogen atom abstraction rates from the oxetane ring. numberanalytics.com While not directly involving the iodomethyl group, this work highlights the susceptibility of the oxetane structure to radical attack.

Organometallic Reactions Utilizing the Carbon-Iodine Bond

The carbon-iodine bond of this compound is a suitable precursor for the formation of various organometallic reagents. These reagents are valuable in organic synthesis for the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent is expected to form the corresponding Grignard reagent, (2-methyloxetan-2-yl)methylmagnesium iodide. This reaction involves the insertion of magnesium into the carbon-iodine bond. acs.org The resulting Grignard reagent would be a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters.

Organolithium Reagents: Lithium-halogen exchange offers another route to a highly reactive organometallic intermediate. core.ac.uk Treatment of this compound with an alkyllithium reagent, such as tert-butyllithium, at low temperatures would likely result in the formation of (2-methyloxetan-2-yl)methyllithium. masterorganicchemistry.com This organolithium reagent would exhibit similar, if not greater, reactivity compared to its Grignard counterpart.

The following table outlines the expected formation of these organometallic reagents and their potential applications.

| Organometallic Reagent | Formation Method | Expected Reactivity | Potential Applications |

| (2-methyloxetan-2-yl)methylmagnesium iodide | Reaction with Mg in ether | Strong nucleophile and base | Addition to carbonyls, ring-opening of epoxides, coupling reactions |

| (2-methyloxetan-2-yl)methyllithium | Lithium-halogen exchange with R-Li | Very strong nucleophile and base | Similar to Grignard reagents, often with higher reactivity |

Coupling Reactions: The carbon-iodine bond can also participate directly in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. numberanalytics.comchemistrytalk.org These reactions would allow for the direct formation of a new carbon-carbon or carbon-heteroatom bond at the methylene position, attaching aryl, vinyl, or alkynyl groups.

Intramolecular Cyclization and Rearrangement Processes

The presence of both a reactive iodomethyl group and a strained oxetane ring within the same molecule opens up the possibility for various intramolecular reactions, leading to the formation of new cyclic or rearranged products. For instance, if the iodomethyl group is first converted to a nucleophilic species, such as an organometallic reagent, it could potentially attack the oxetane ring, although this would lead to a highly strained bicyclic system.

More plausible are reactions where a nucleophile is introduced at another position of the molecule, which could then displace the iodide in an intramolecular S(_N)2 reaction to form a larger ring system. General strategies for the synthesis of oxetanes often involve the intramolecular cyclization of 1,3-halohydrins, a process known as Williamson etherification. acs.orgbeilstein-journals.org While this compound is already an oxetane, derivatives of this compound could undergo further intramolecular transformations.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving complex molecules like this compound. Density functional theory (DFT) and other high-level ab initio methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

For example, computational studies on the unimolecular reactions of 2-methyloxetanyl and 2-methyloxetanylperoxy radicals have been conducted to understand their decomposition pathways. acs.orgrsc.org These studies map out potential energy surfaces for various ring-opening and rearrangement reactions, providing valuable insights into the kinetics and thermodynamics of these processes. acs.orgrsc.org The calculations have shown that ring-opening via C–O bond scission is generally more favorable than C–C bond scission. acs.org

Similar computational approaches could be applied to this compound to:

Model the S(_N)2 transition state with various nucleophiles to understand the steric and electronic effects of the 2-methyl-2-oxetanyl group.

Investigate the thermodynamics and kinetics of Grignard and organolithium reagent formation.

Explore the potential energy surfaces of intramolecular cyclization and rearrangement reactions to identify the most likely transformation pathways.

Such computational studies, in conjunction with experimental work, are crucial for a comprehensive understanding of the chemical reactivity of this intriguing molecule.

Polymerization of 2 Iodomethyl 2 Methyloxetane

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 2-(iodomethyl)-2-methyloxetane yields poly[this compound], a polymer with a polyether backbone. The mechanism and kinetics of this process are critical in controlling the molecular weight and properties of the final polymer.

CROP is the most effective and widely utilized method for polymerizing oxetane (B1205548) monomers. uni-muenchen.de It involves the opening of the strained four-membered ether ring by an electrophilic or cationic species, leading to chain propagation.

The initiation of CROP for oxetanes, including this compound, is typically accomplished using a combination of a Lewis acid and a protic substance, often a diol or polyol, which acts as an initiator or co-catalyst. google.comscielo.br The Lewis acid activates the monomer, making it susceptible to nucleophilic attack by the initiator.

A common and effective initiation system is the combination of boron trifluoride etherate (BF₃·OEt₂) with a diol, such as 1,4-butanediol (B3395766) (BDO). uni-muenchen.descielo.brgoogle.com In this system, the Lewis acid reacts with the diol to form a highly acidic complex. This complex then protonates the oxygen atom of the oxetane monomer, generating a secondary oxonium ion. This activated monomer is then attacked by a hydroxyl group from the initiator or a growing polymer chain, initiating the polymerization process. uni-muenchen.de The functionality of the resulting polymer is determined by the functionality of the initiator alcohol. For instance, using a tetrafunctional alcohol (a tetraol) can produce a tetrafunctional polymer. google.com

The ratio of the initiator (e.g., diol) to the Lewis acid is a critical parameter. While some studies have used a near 1:2 ratio of diol to BF₃, it has been discovered that a more controlled reaction occurs with a lower ratio of Lewis acid to the hydroxyl groups of the polyhydric alcohol, typically 0.5:1 or less. google.com Other Lewis acids, such as triisobutylaluminum (B85569) (TIBA) activated with water, have also been employed to polymerize oxetanes, yielding high molecular weight polymers. uni-muenchen.de

Table 1: Common Initiation Systems for Cationic Ring-Opening Polymerization of Oxetanes

| Initiator/Co-catalyst | Lewis Acid | Description |

| 1,4-Butanediol (BDO) | Boron Trifluoride Etherate (BF₃·OEt₂) | A widely used system where BDO acts as the initiator and BF₃·OEt₂ is the catalyst. It allows for the formation of di-functional, hydroxyl-terminated polymers. scielo.brgoogle.com |

| Polyfunctional Alcohols (e.g., Tetraols) | Boron Trifluoride (BF₃) | Used to create polymers with specific functionalities, such as tetrafunctional star polymers. The reaction is more controlled at lower acid-to-hydroxyl group ratios. google.com |

| Water | Triisobutylaluminum (TIBA) | The TIBA-water system forms a highly acidic complex that initiates polymerization, often resulting in polyoxetanes with very high molecular mass. uni-muenchen.de |

| p-Toluenesulfonic acid | - | Can be used to initiate polymerization, although control over the polymer structure may be less precise compared to Lewis acid systems. dtic.mil |

This table is based on data from references uni-muenchen.de, google.com, dtic.mil, google.com, and scielo.br.

Following initiation, propagation proceeds via the sequential addition of monomer units to the active chain end. In CROP, the active center is a tertiary oxonium ion formed at the end of the growing polymer chain. A nucleophilic attack by the oxygen atom of an incoming monomer on the α-carbon of the oxonium ion results in the opening of the monomer's ring and the regeneration of the active oxonium ion at the new chain end. uni-muenchen.de

However, the polymerization process is often complicated by chain transfer reactions, which can limit the achievable molecular weight and broaden the molecular weight distribution. researchgate.net One significant chain transfer reaction is "back-biting," where the oxygen atoms within the polymer backbone can attack the active chain end, leading to the formation of cyclic oligomers, such as trimers and tetramers. google.com Another form of chain transfer involves the reaction of the active chain end with counter-ions or other nucleophiles present in the system, which can lead to termination and the formation of monofunctional polymers. google.com

The synthesis of 3-bromomethyl-3-methyloxetane, a closely related monomer, has been achieved by reacting lithium bromide with the tosylate of 3-hydroxymethyl-3-methyloxetane. dtic.mil Similarly, this compound can be synthesized from its chloro- or tosyl-analogs. dtic.mil The polymerization of these monomers must carefully control conditions to minimize unwanted side reactions.

The cationic ring-opening polymerization of oxetanes can proceed through two primary mechanisms: the Activated Chain-End (ACE) mechanism and the Activated Monomer (AM) mechanism. uni-muenchen.descielo.brresearchgate.net The dominant mechanism influences the structure and properties of the final polymer. uni-muenchen.de

In the ACE mechanism , the propagating species is a tertiary oxonium ion located at the end of the polymer chain. The neutral monomer acts as a nucleophile, attacking this active chain end to extend the polymer. This is the classical mechanism for CROP. uni-muenchen.descielo.br

In the AM mechanism , the monomer is first activated, typically by protonation from an acidic species in the polymerization medium. The hydroxyl end-group of a growing polymer chain then acts as a nucleophile, attacking the protonated (activated) monomer. In this case, the growing chain end remains a neutral hydroxyl group. scielo.brresearchgate.net

The coexistence of both ACE and AM mechanisms is possible, particularly in systems containing hydroxyl groups, such as when a diol initiator is used. researchgate.net The presence of both secondary and tertiary oxonium ions in the polymerization mixture is indicative of both mechanisms contributing to chain growth. researchgate.net This dual mechanism can lead to a situation where the molar mass and degree of branching are less dependent on the specific polymerization conditions. researchgate.net The choice of initiator and catalyst system can shift the balance between these two pathways. uni-muenchen.degoogle.com

While CROP is the predominant method for this compound, other polymerization techniques can be considered, though they present significant challenges.

Anionic Ring-Opening Polymerization (AROP) of oxetanes is generally difficult due to the lower ring strain compared to oxiranes (epoxides), which makes the ether oxygen less susceptible to cleavage by nucleophilic attack. Furthermore, the this compound monomer contains a primary iodomethyl group. This group is a potent electrophile and would likely react with the highly nucleophilic carbanionic or alkoxide initiators (like butyllithium (B86547) or sodium naphthalenide) and the propagating anionic chain ends. nist.gov This side reaction would terminate the polymerization and is a major obstacle to achieving high molecular weight polymers via AROP for this specific monomer.

Coordination Polymerization involves the use of a metal complex catalyst to control the insertion of monomers into the growing polymer chain. mdpi.comwikipedia.org This method is highly effective for producing stereoregular polymers from various monomers, including some polar olefins and lactones. mdpi.comnih.gov However, its application to the polymerization of oxetanes is less common. The Lewis acidic nature of many coordination catalysts could potentially initiate a cationic polymerization. dtic.mil The interaction between the metal center and the monomer's pendant iodomethyl group could also interfere with the coordination process. Therefore, while theoretically possible, developing a suitable coordination catalyst system for this compound that avoids these side reactions would be a significant synthetic challenge.

Cationic Ring-Opening Polymerization (CROP)

Copolymerization Strategies with this compound

Copolymerization is a valuable strategy to tailor the properties of the final material. This compound can be copolymerized with other oxetane monomers or other cyclic ethers to produce random or block copolymers with specific characteristics. The cationic ring-opening mechanism readily accommodates the copolymerization of different oxetane monomers.

For example, random copolymers of different fluorinated oxetane monomers have been successfully synthesized using a BF₃·OEt₂/BDO initiator system. google.com Similarly, this compound could be copolymerized with monomers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) or fluorinated oxetanes (FOX monomers) to create energetic or fluorinated polyethers, respectively. scielo.brgoogle.com The reactivity ratios of the comonomers would determine the final copolymer composition and sequence distribution.

Table 2: Potential Comonomers for Copolymerization with this compound

| Comonomer | Potential Copolymer Property | Polymerization Method |

| 3,3-Bis(azidomethyl)oxetane (BAMO) | Energetic material with tunable properties. scielo.br | Cationic Ring-Opening Polymerization (CROP) |

| 3-Azidomethyl-3-methyloxetane (AMMO) | Introduction of energetic azide (B81097) groups. researchgate.net | Cationic Ring-Opening Polymerization (CROP) |

| Fluorinated Oxetanes (e.g., 3-FOX) | Increased chemical resistance, low surface energy. google.com | Cationic Ring-Opening Polymerization (CROP) |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | Introduction of hydroxyl groups for cross-linking. | Cationic Ring-Opening Polymerization (CROP) |

| Tetrahydrofuran (THF) | Increased flexibility, lower glass transition temperature. google.com | Cationic Ring-Opening Polymerization (CROP) |

This table is compiled based on principles and examples from references google.com, researchgate.net, google.com, and scielo.br.

The synthesis of these copolymers typically follows the same CROP procedures as homopolymerization, where a mixture of the monomers is added to the initiator/catalyst system. google.com The resulting copolymer incorporates the pendant iodomethyl groups, which remain available for post-polymerization modification, alongside the functional groups from the comonomer.

Statistical and Block Copolymer Synthesis

The synthesis of both statistical and block copolymers containing this compound can be achieved through various controlled polymerization techniques. Cationic ring-opening polymerization is a common method for oxetane monomers. uc.edugoogle.com For instance, block copolymers can be synthesized by the sequential addition of different monomers to a living polymer chain. open.edumdpi.com This allows for the creation of well-defined block structures, such as AB diblock or ABA triblock copolymers. nih.gov

Statistical copolymers, on the other hand, are typically formed when monomers are polymerized simultaneously. The resulting polymer chain has a random distribution of the monomer units, which is influenced by their respective reactivity ratios. google.comnih.gov The synthesis of amphiphilic block copolymers, which can self-assemble in solution, has also been explored, highlighting the potential for creating nanostructured materials. csic.es

Reactivity Ratios in Copolymerization Systems

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. open.edufiveable.me These ratios, denoted as r1 and r2, determine the composition and sequence distribution of the monomers in the resulting copolymer. open.edu For instance, if r1 > 1, the growing chain prefers to add its own monomer, while if r1 < 1, it prefers to add the comonomer. fiveable.me

Table 1: Interpreting Reactivity Ratios in Copolymerization

| Reactivity Ratio Values | Copolymer Structure | Description |

| r1 > 1 and r2 < 1 | Enriched in Monomer 1 | The copolymer has a higher proportion of monomer 1 compared to the feed. fiveable.me |

| r1 < 1 and r2 > 1 | Enriched in Monomer 2 | The copolymer has a higher proportion of monomer 2 compared to the feed. fiveable.me |

| r1 ≈ r2 ≈ 1 | Ideal Random | Monomers are incorporated randomly, and the composition reflects the feed. open.edu |

| r1r2 ≈ 0 | Alternating | Monomers tend to add to each other, creating a regular alternating sequence. open.edu |

| r1r2 > 1 | Blocky | Long sequences of each monomer are formed. open.edu |

Influence of Comonomer Structure on Polymer Architecture

The structure of the comonomer plays a significant role in dictating the final architecture of the polymer. In the cationic copolymerization of vinyl monomers and cyclic acetals, the structure of the cyclic acetal (B89532), including the ring size and substituents, affects the copolymerization behavior. rsc.org For example, the presence of methyl substituents on the cyclic acetal can stabilize the growing carbocation, leading to more frequent crossover reactions. rsc.org

Similarly, in the synthesis of polythiophenes, the chemical structure of the comonomers influences their reactivity and the resulting copolymer structure. nih.gov Comonomers with structures similar to the primary monomer tend to have reactivity ratios close to 1, leading to random copolymers. nih.gov Conversely, bulky or structurally dissimilar comonomers can lead to gradient or blocky structures. nih.gov The choice of comonomer can also introduce specific functionalities, such as hydroxyl groups, which can then be used for further modifications. uc.edu

Post-Polymerization Functionalization of Poly(this compound)

Modification of Pendant Iodomethyl Groups for Diverse Side Chains

The iodomethyl group is a reactive site that can be readily converted into a wide range of other functional groups through nucleophilic substitution reactions. This allows for the introduction of various side chains, tailoring the polymer's properties for specific applications. For instance, these groups can be transformed into amines, azides, or other functionalities, creating a library of polymers from a single precursor. nih.gov This approach simplifies the study of structure-property relationships as the degree of polymerization and polydispersity of the parent polymer are retained in the modified polymers. nih.gov

Grafting and Crosslinking via Iodomethyl Functionality

The reactive nature of the iodomethyl group also facilitates grafting and crosslinking reactions. Grafting involves attaching new polymer chains (grafts) to the main polymer backbone. reading.ac.uk This can be achieved by using the iodomethyl groups to initiate the polymerization of a second monomer, leading to the formation of graft copolymers. researchgate.net This "grafting from" method allows for the synthesis of complex architectures like star-shaped polymers. researchgate.net

Crosslinking, the formation of covalent bonds between polymer chains, can also be achieved through reactions involving the iodomethyl groups. This process can be used to create polymer networks with enhanced mechanical properties and solvent resistance. The ability to control the extent of crosslinking is crucial for tuning the material's properties.

Control over Polymer Architecture and Molecular Weight Distribution

Achieving control over the polymer architecture and molecular weight distribution is essential for producing materials with predictable and reproducible properties. uomustansiriyah.edu.iq The molecular weight and its distribution significantly impact a polymer's mechanical, thermal, and solution properties. uomustansiriyah.edu.iq

Various techniques can be employed to control these parameters. In step-growth polymerization, for example, the monomer feed ratio can be adjusted to control the molecular weight. kpi.uaresearchgate.net For living polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, methods such as the metered addition of chain transfer agents can be used to tailor the molecular weight distribution. rsc.org In emulsion polymerization, on-line reaction calorimetry can be utilized to estimate and control the molecular weight distribution, particularly when chain transfer agents are used. conicet.gov.ar For polymers intended for specific applications, such as orthopedic implants, controlling the surface grafting of polymers like poly(2-methacryloyloxyethyl phosphorylcholine) is crucial for improving biocompatibility and wear resistance. nih.govnih.gov

2 Iodomethyl 2 Methyloxetane As a Versatile Building Block in Complex Chemical Synthesis

Construction of Spirocyclic Systems

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent structural motifs in numerous natural products and medicinally important compounds. beilstein-journals.orgnih.gov The synthesis of spirocyclic oxetanes, in particular, has been an area of active research. acs.orgmdpi.com 2-(Iodomethyl)-2-methyloxetane serves as a valuable precursor for creating such spirocyclic frameworks.

One common strategy involves the intramolecular cyclization of intermediates derived from this compound. For instance, nucleophilic displacement of the iodide by a suitable difunctional nucleophile can initiate a cascade of reactions leading to the formation of a new ring spiro-fused to the oxetane (B1205548). The gem-dimethyl group on the oxetane ring can influence the conformation of the resulting spirocycle, which can be advantageous in designing molecules with specific three-dimensional orientations. illinois.edu

Recent advancements have also demonstrated the use of multicomponent reactions to construct complex spirocycles incorporating an oxetane ring. mdpi.com For example, a four-component reaction involving 3-oxetanone (B52913) (a related oxetane derivative), an amino alcohol, formaldehyde, and an alkyne can efficiently generate spirooxazolidines fused to the oxetane ring. mdpi.com While not directly employing this compound, these methods highlight the broader utility of oxetane-containing building blocks in the synthesis of diverse spirocyclic systems.

Stereoselective Introduction of Oxetane Motifs into Complex Molecules

The controlled introduction of stereocenters is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and biologically active molecules. wiley.com this compound, although achiral itself, can be utilized in reactions that generate new stereocenters with high levels of control.

The stereoselective synthesis of oxetanes is a challenging yet crucial area of research. wiley.comresearchgate.net While many methods focus on the cyclization of chiral precursors, the functionalization of pre-existing oxetanes also offers a viable pathway to complex chiral molecules. thieme-connect.de The iodomethyl group of this compound provides a handle for such transformations. For example, its reaction with a chiral nucleophile can lead to the formation of a new stereocenter adjacent to the oxetane ring.

Furthermore, the oxetane ring itself can act as a directing group in asymmetric reactions. nih.gov The Lewis basic oxygen atom can coordinate to a chiral catalyst, thereby influencing the facial selectivity of a reaction occurring at a nearby functional group. This strategy allows for the remote control of stereochemistry, a powerful tool in the synthesis of intricate molecular architectures. Although direct examples involving this compound are not extensively documented in this specific context, the principle remains a promising avenue for its application in stereoselective synthesis.

Precursor for Hydroxylated and Ethereal Structures

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, providing access to a variety of acyclic structures. researchgate.net This reactivity allows this compound to serve as a masked 1,3-diol or a precursor to more complex ethereal compounds.

Ring-opening of the oxetane can be achieved under various conditions, often promoted by Lewis or Brønsted acids. thieme-connect.de Depending on the nucleophile present, this can lead to the formation of a 1,3-halohydrin, which can be further transformed. For instance, hydrolysis of the ring-opened product would yield a diol. The iodomethyl group can either be retained for subsequent functionalization or participate in the ring-opening process, depending on the reaction conditions.

The conversion of the iodomethyl group to a hydroxymethyl group can be accomplished through a two-step process, effectively transforming this compound into a precursor for 3-hydroxymethyl-3-methyloxetane. beilstein-journals.org This diol can then be used in a variety of synthetic applications, including the formation of polyesters or as a building block in the synthesis of larger molecules. Additionally, the reaction of the iodomethyl group with an alkoxide can lead to the formation of an ether linkage, further expanding the range of accessible ethereal structures.

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom and step economy. tcichemicals.comresearchgate.net The application of oxetanes in MCRs has been a growing area of interest. wiley.comunige.it

While direct participation of this compound in well-established MCRs is not extensively reported, its derivatives and related oxetane structures have shown significant promise. For instance, oxetane-3-one is a key component in a copper-catalyzed four-component reaction to synthesize spirocycles. mdpi.com This reaction demonstrates the ability of the oxetane scaffold to participate in complex, one-pot transformations.

The reactive iodomethyl group of this compound could potentially be exploited in the design of novel MCRs. For example, it could serve as an electrophilic component that reacts with an in situ-generated nucleophile formed from other reaction partners. The development of such MCRs involving this compound would provide rapid access to a wide range of structurally diverse and complex molecules containing the valuable oxetane motif.

Advanced Analytical and Characterization Techniques in 2 Iodomethyl 2 Methyloxetane Research

Spectroscopic Analysis of Reaction Intermediates and Products (beyond basic identification)

While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for basic identification, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of 2-(iodomethyl)-2-methyloxetane, its derivatives, and the resulting polyether backbones. weebly.comnih.gov These methods resolve overlapping signals and reveal through-bond and through-space correlations, providing a complete picture of the molecular architecture. weebly.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the protons of the two diastereotopic methylene (B1212753) groups in the oxetane (B1205548) ring and would confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful technique that correlates protons with the carbons to which they are directly attached (¹J_CH coupling). numberanalytics.com It allows for the definitive assignment of each carbon atom that bears protons. For the polymer derived from this compound, HSQC would be critical in assigning the signals of the polyether backbone carbons and the pendant methylene and methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is vital for connecting molecular fragments across non-protonated (quaternary) centers. youtube.com For the monomer, HMBC would show correlations from the methyl protons to the quaternary carbon (C2) and the adjacent ring methylene carbon (C3), confirming the core structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation.

| Technique | Information Gained for this compound | Expected Key Correlations |

| COSY | ¹H-¹H spin-spin coupling networks | Correlation between the two sets of CH₂ protons in the oxetane ring. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Correlation of CH₃ protons to the methyl carbon; CH₂I protons to the iodomethyl carbon; oxetane CH₂ protons to their respective ring carbons. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Correlation from CH₃ protons to the quaternary carbon (C2) and the adjacent CH₂ in the ring (C3); correlation from CH₂I protons to C2. |

Real-time monitoring of the polymerization of this compound is essential for understanding reaction kinetics and optimizing process parameters. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are ideally suited for this purpose as they can track the concentration of reactants and products without disturbing the reaction. researchgate.netresearchgate.net

The cationic ring-opening polymerization (CROP) of oxetanes can be monitored by observing the decrease in the intensity of the characteristic vibrational band of the oxetane ring, which typically appears around 975 cm⁻¹. researchgate.netmdpi.com A fiber-optic probe is immersed directly into the reaction mixture, allowing spectra to be collected at regular intervals. nist.govnih.gov By plotting the normalized peak area or height of this band against time, a kinetic profile of the monomer consumption can be generated. This data is invaluable for determining reaction rates, induction periods, and the effect of different initiators or reaction conditions. kaust.edu.sa

| Time (minutes) | Oxetane Ring Absorbance (normalized) | Monomer Conversion (%) |

| 0 | 1.00 | 0 |

| 5 | 0.85 | 15 |

| 10 | 0.68 | 32 |

| 20 | 0.40 | 60 |

| 30 | 0.21 | 79 |

| 60 | 0.05 | 95 |

Chromatographic and Separation Techniques for Purity and Product Distribution Assessment

The purity of the this compound monomer is critical for achieving controlled polymerization and desired polymer properties. Chromatographic techniques are the primary methods for assessing purity and analyzing the distribution of products and byproducts. uni-muenchen.de

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is an excellent method for determining the purity of volatile monomers like this compound. pitt.edu The area of the peak corresponding to the compound relative to the total area of all peaks (excluding the solvent) provides a quantitative measure of purity. numberanalytics.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for less volatile compounds and for analyzing the distribution of oligomers or reaction byproducts. weebly.comresearchgate.net Different modes, such as reversed-phase or size-exclusion, can be employed depending on the specific separation required.

| Retention Time (min) | Peak Area | Area % | Identification |

| 3.45 | 1,520 | 0.5 | Solvent Impurity |

| 5.88 | 298,800 | 99.3 | This compound |

| 6.71 | 600 | 0.2 | Unknown Impurity |

Mechanistic Studies Employing Advanced Kinetics and Isotopic Labeling

Elucidating the precise mechanism of the cationic ring-opening polymerization of this compound involves advanced kinetic analysis and isotopic labeling studies. acs.org These experiments provide deep insights into the reaction pathways, rate-determining steps, and the nature of the active species. researchgate.netacs.org

Kinetic Studies: By systematically varying the concentrations of the monomer and the initiator and monitoring the initial rate of polymerization (often using in-situ spectroscopy), the kinetic order of the reaction with respect to each component can be determined. acs.org This information helps to distinguish between different proposed mechanisms, such as the active chain end (ACE) and activated monomer (AM) mechanisms that are known to operate in oxetane polymerizations. acs.org

| Experiment | [Monomer] (mol/L) | [Initiator] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 1.0 | 0.01 | 1.5 x 10⁻⁴ |

| 2 | 2.0 | 0.01 | 3.1 x 10⁻⁴ |

| 3 | 1.0 | 0.02 | 2.9 x 10⁻⁴ |

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) (²H), provides an unambiguous way to trace the fate of specific atoms throughout a reaction. chem-station.com For instance, one could synthesize a deuterated version of the monomer, such as 2-(iodomethyl)-2-(trideuteromethyl)oxetane. By analyzing the structure of the resulting polymer using NMR or mass spectrometry, it is possible to determine if any hydrogen/deuterium scrambling or unexpected rearrangements involving the methyl group have occurred. This can confirm or rule out specific mechanistic steps, such as intramolecular chain transfer or termination pathways. researchgate.netresearchgate.net

Polymer Characterization Techniques for Macrostructure Analysis

Once polymerization is complete, a different set of analytical techniques is required to characterize the resulting polymer's macrostructure, including its molecular weight, molecular weight distribution, and architecture.

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the most common technique for determining the molecular weight distribution of a polymer. researchgate.net The method separates polymer chains based on their size in solution. The results provide the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a soft ionization technique that can provide absolute molecular weights for polymer chains. researchgate.net It is particularly useful for identifying the mass of the repeating monomer unit, confirming the polymer structure, and analyzing the end-groups of the polymer chains, which provides valuable information about the initiation and termination steps of the polymerization. acs.orgnih.gov

| Polymer Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Poly(this compound) | 8,500 | 11,900 | 1.40 |

Future Research Directions and Emerging Applications in 2 Iodomethyl 2 Methyloxetane Chemistry

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of oxetanes often relies on methods like the Williamson etherification of 1,3-halohydrins, which may involve harsh reagents and generate significant waste. thieme-connect.de A key future direction is the development of environmentally benign synthetic pathways to 2-(iodomethyl)-2-methyloxetane and related monomers.

Key Research Thrusts:

Bio-based Feedstocks: Investigating the conversion of renewable resources into 1,3-diol precursors for oxetane (B1205548) synthesis.

Catalytic Halogenation: Developing catalytic systems that can replace stoichiometric halogenating agents (like iodine/triphenylphosphine) for the conversion of hydroxymethyl groups to iodomethyl groups, thereby reducing waste. chemicalbook.com

Green Solvents: Exploring the use of safer, bio-sourced solvents to replace conventional chlorinated solvents like dichloromethane (B109758) in the synthesis and purification steps. chemicalbook.comnih.gov Recent studies on the CROP of 2-oxazolines in bio-sourced solvents like dihydrolevoglucosenone highlight a trend toward replacing volatile and toxic solvents, although challenges such as solvent reactivity must be addressed. nih.gov

Atom Economy: Designing synthetic routes with high atom economy, such as direct functionalization or ring-expansion reactions, to minimize byproduct formation. acs.org

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Conventional Approach | Green Alternative | Potential Advantages |

| Precursor Source | Petroleum-derived diols | Bio-derived 1,3-diols | Reduced carbon footprint, use of renewable resources. |

| Halogenation | Appel reaction (I₂, PPh₃) | Catalytic iodination | Higher atom economy, reduced phosphine (B1218219) oxide waste. |

| Cyclization | Strong base (e.g., NaH) in organic solvent | Phase-transfer catalysis; enzymatic cyclization | Milder reaction conditions, reduced hazard, easier workup. |

| Solvent | Dichloromethane, Toluene | Supercritical CO₂, ionic liquids, bio-solvents | Reduced toxicity and environmental impact. rsc.org |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and higher purity. The integration of this compound synthesis and its subsequent polymerization into flow systems represents a major area for future development.

Potential Implementations:

Multi-step Synthesis: Designing a continuous flow reactor that integrates the formation of the 1,3-diol precursor, its conversion to the iodomethyl derivative, and the final ring-closing etherification in a single, streamlined process.

Polymerization Control: Utilizing flow reactors for the cationic ring-opening polymerization of this compound. This would allow for precise control over reaction temperature and residence time, leading to polymers with well-defined molecular weights and low dispersity.

Post-Polymerization Modification: Developing in-line functionalization modules where the polyether from the first reactor is immediately reacted with nucleophiles to modify the pendant iodomethyl groups, enabling the efficient production of functional materials.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The cationic ring-opening polymerization of oxetanes is typically initiated by strong electrophiles like Lewis acids or onium salts. wikipedia.orgradtech.org However, these can sometimes lead to side reactions. Future research will focus on novel catalytic systems that offer greater control over the polymerization process.

Areas of Exploration:

Photocatalysis: The use of photo-acid generators (PAGs) allows for spatial and temporal control over the initiation of polymerization, which is valuable for applications like 3D printing and photocurable coatings. radtech.org Photocatalysis is also emerging as a tool for the synthesis of substituted oxetanes under mild conditions. thieme-connect.de

Bifunctional Catalysts: Designing catalysts that can both activate the oxetane monomer and control the propagating chain end to minimize side reactions and enhance stereocontrol. Porphyrin-based and salen-based metal complexes have shown promise in the related field of epoxide/CO₂ copolymerization and could be adapted for oxetane polymerization. recercat.catscispace.com

Organocatalysis: Exploring metal-free organocatalysts, such as strong Brønsted acids or binary systems (e.g., iodine combined with a quaternary ammonium (B1175870) salt), to provide cheaper and less toxic alternatives to metal-based catalysts. thieme-connect.dersc.org

| Catalyst Type | Examples | Advantages | Research Focus |

| Photo-Acid Generators | Diaryliodonium salts, Triarylsulfonium salts | Spatiotemporal control, rapid curing at room temperature. radtech.org | Developing PAGs sensitive to longer wavelengths (e.g., visible light) for deeper cure penetration. |

| Metal Complexes | Zn(II), Cu(II), Cr(III) salen/salphen complexes. recercat.catgoogle.com | High activity, potential for stereocontrol. | Improving catalyst robustness and activity for sterically hindered oxetane monomers. |

| Organocatalysts | Thioureas, Strong Brønsted acids, I₂/TBAB systems. rsc.orgdoi.org | Metal-free, lower toxicity, potentially lower cost. | Enhancing catalytic efficiency and selectivity for high molecular weight polymer synthesis. |

Exploration of Self-Healing and Responsive Polymeric Materials Derived from this compound

One of the most exciting future applications for polymers derived from this compound lies in the creation of "smart" materials, such as self-healing and responsive polymers. espublisher.complasticsengineering.org The pendant iodomethyl group is an excellent electrophilic site for introducing functional moieties that can impart these properties.

Strategies for Functionalization:

Polymerize: First, conduct the cationic ring-opening polymerization of this compound to form a linear polyether.

Functionalize: In a second step, react the pendant iodomethyl groups with nucleophiles that contain the desired functionality.

Examples of Target Materials:

Self-Healing Polymers via Dynamic Bonds: The iodomethyl groups can be substituted with moieties capable of forming reversible bonds.

Diels-Alder Chemistry: Reaction with furan- or maleimide-containing nucleophiles to introduce groups that can form thermally reversible cross-links. espublisher.com

Disulfide Bonds: Introduction of thiol groups followed by oxidation to form dynamic disulfide cross-links that can rearrange upon stimulation. espublisher.com

Hydrogen Bonding: Attaching units like ureidopyrimidinone (UPy) that promote strong, reversible self-assembly and healing through hydrogen bonding. espublisher.com

Stimuli-Responsive Polymers: Introducing groups that change their properties in response to external stimuli like pH, light, or temperature. For example, attaching pH-sensitive amine groups or photo-isomerizable azobenzene (B91143) units.

This modular approach allows for the creation of a wide library of functional materials from a single parent polymer, as detailed in the table below.

| Target Property | Functional Group to Introduce | Healing/Response Mechanism |

| Thermal Healing | Furan and Maleimide | Reversible Diels-Alder cycloaddition. espublisher.com |

| Redox-Mediated Healing | Thiols (for Disulfide formation) | Reversible cleavage and reformation of disulfide bonds. espublisher.com |

| Supramolecular Healing | Ureidopyrimidinone (UPy) | Reversible dimerization via quadruple hydrogen bonding. espublisher.com |

| pH-Responsiveness | Tertiary Amines | Protonation/deprotonation alters solubility and conformation. |

| Photo-Responsiveness | Azobenzene derivatives | trans-cis photoisomerization induces conformational changes. |

Computational Design and Prediction of Novel Transformations

Computational chemistry and molecular modeling are powerful tools for accelerating materials discovery. acs.org Applying these methods to this compound can guide experimental efforts by predicting reactivity, polymer properties, and novel chemical transformations.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to study the mechanisms of polymerization, predict the reactivity of different catalytic systems, and understand the stability of intermediates. rsc.org This can help in designing more efficient catalysts and avoiding side reactions.

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of polymers derived from this compound. This includes predicting glass transition temperatures, mechanical strength, and the dynamics of self-healing processes at the molecular level.

Reaction Prediction Algorithms: Advanced algorithms can be employed to explore the vast chemical space of possible reactions involving the oxetane ring and the iodomethyl group, potentially uncovering novel and unexpected transformations for creating new functional materials. Studies on the unimolecular reactions of related oxetanyl radicals provide a starting point for understanding potential degradation or transformation pathways under specific conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(iodomethyl)-2-methyloxetane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, iodination of 2-(chloromethyl)-2-methyloxetane using NaI in acetone under reflux (60–80°C) can yield the target compound. Yield optimization requires precise control of stoichiometry (e.g., 1.2:1 NaI:substrate ratio) and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate >95% purity. Monitoring by TLC and GC-MS ensures minimal byproducts like dehalogenated derivatives .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR (δ ~3.5–4.0 ppm for oxetane protons; δ ~2.1–2.3 ppm for iodomethyl group), C NMR (C-I coupling observed at ~10–20 ppm).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 228).

- Thermal Analysis : DSC/TGA to assess stability (decomposition onset ~150°C) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is light- and moisture-sensitive. Stability studies recommend storage in amber vials at –20°C under inert gas (Ar/N). Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC analysis reveal <5% decomposition under optimal conditions. Iodide release can be quantified via ion chromatography .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in ring-opening polymerization or cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in reactions with nucleophiles. For example, the oxetane ring’s strain energy (~25 kcal/mol) drives ring-opening at the iodomethyl site. MD simulations can model solvent effects (e.g., polar aprotic solvents stabilize transition states). Experimental validation via kinetic studies (e.g., monitoring F NMR with fluorinated nucleophiles) is recommended .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in polymer synthesis?

- Methodological Answer : Discrepancies in catalyst performance (e.g., Grubbs vs. Hoveyda-Grubbs catalysts) may arise from impurities or solvent choice. Researchers should:

- Standardize monomer/catalyst ratios (e.g., 100:1) and reaction temperatures (60–80°C).

- Use SEC/GPC to compare molecular weight distributions.

- Conduct reproducibility trials with rigorous exclusion of oxygen/moisture .

Q. How does steric hindrance at the iodomethyl group affect the compound’s utility in photoinitiated radical reactions?

- Methodological Answer : Steric effects can slow radical initiation kinetics. Time-resolved EPR spectroscopy under UV irradiation (λ = 365 nm) quantifies radical lifetimes. Comparative studies with less hindered analogs (e.g., 2-ethyl vs. 2-methyl derivatives) reveal rate constants (k) via Arrhenius plots. Solvent polarity (e.g., THF vs. DMSO) also modulates reactivity .

Data Presentation and Analysis

| Property | Typical Data | Analytical Method |

|---|---|---|

| Melting Point | Not observed (liquid at RT) | DSC |

| Boiling Point | ~245°C (extrapolated) | GC-MS |

| LogP (Partition Coefficient) | 2.3 ± 0.2 | Shake-flask/HPLC |

| Hydrolytic Stability | t = 72 hrs (pH 7.4, 25°C) | UV-Vis/Ion Chromatography |

Critical Evaluation of Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。